molecular formula C6H10O2S2 B8571506 Acetic acid, [(1-thioxoethyl)thio]-, ethyl ester CAS No. 114393-77-0

Acetic acid, [(1-thioxoethyl)thio]-, ethyl ester

Cat. No. B8571506
CAS RN: 114393-77-0
M. Wt: 178.3 g/mol
InChI Key: OEBAUBJJYHXAHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid, [(1-thioxoethyl)thio]-, ethyl ester is a useful research compound. Its molecular formula is C6H10O2S2 and its molecular weight is 178.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Acetic acid, [(1-thioxoethyl)thio]-, ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetic acid, [(1-thioxoethyl)thio]-, ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

114393-77-0

Molecular Formula

C6H10O2S2

Molecular Weight

178.3 g/mol

IUPAC Name

ethyl 2-ethanethioylsulfanylacetate

InChI

InChI=1S/C6H10O2S2/c1-3-8-6(7)4-10-5(2)9/h3-4H2,1-2H3

InChI Key

OEBAUBJJYHXAHH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC(=S)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl magnesium chloride (10 mL, 3M solution in THF) was diluted with THF (10 mL) and the resulting solution warmed to 40° C. Carbon disulfide (2.28 g, 0.03 mol) was added over 10 minutes while maintaining the reaction temperature at 40° C. The reaction was cooled to room temperature before adding ethyl bromoacetate (5.01 g, 0.03 mol) over 15 minutes. The reaction temperature was increased to 50° C. and maintained for a further 4 hours. Water (100 mL) was added and the organic products were extracted with ethyl acetate (3×60 mL). The combined organic extracts were washed with water, brine and dried over anhydrous magnesium sulfate. After removal of solvent and column chromatography (Kieselgel-60, 70-230 mesh, 10% diethyl ether in n-hexane eluent), pure ethoxycarbonylmethyl dithioacetate was obtained as a golden oil (1.3 g, 24.3% yield). 1H-nmr (CDCl3) d(ppm): 1.25 (t, 3H); 2.90 (s, 3H); 4.07 (s, 2H) and 4.20 (q, 2H).
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.28 g
Type
reactant
Reaction Step Two
Quantity
5.01 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Name
Yield
24.3%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.